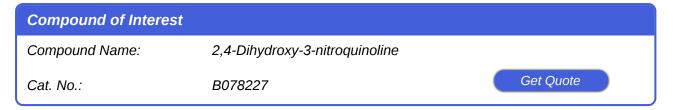


Spectroscopic Characterization of 2,4-Dihydroxy-3-nitroquinoline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2,4-Dihydroxy-3-nitroquinoline** (CAS No: 15151-57-2), a heterocyclic compound with potential applications in medicinal chemistry.[1] With a molecular formula of C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol , this yellow crystalline solid has garnered interest for its potential antimicrobial and anti-inflammatory properties, as well as its use as a fluorescent dye in biological imaging.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and further development in various scientific and pharmaceutical applications. This guide presents a summary of its key spectroscopic data and detailed experimental protocols for its characterization using UV-Vis, FT-IR, NMR, and Mass Spectrometry.

Physicochemical Properties



Property	Value
CAS Number	15151-57-2
Molecular Formula	C9H6N2O4
Molecular Weight	206.15 g/mol
Melting Point	225 °C (decomposes)
Appearance	Yellow crystalline solid[1]
Density	1.61 g/cm ³

Spectroscopic Data UV-Vis Spectroscopy

The ultraviolet-visible spectrum of **2,4-Dihydroxy-3-nitroquinoline** is expected to exhibit characteristic absorption bands arising from its extended π -conjugated system, which includes the quinoline core and the nitro group chromophore. The exact position and intensity of these bands can be influenced by the solvent polarity.

Solvent	Predicted λmax (nm)	Molar Absorptivity (ε, M ⁻¹ cm ⁻¹)	Electronic Transition
Ethanol	~250-260	~15,000-20,000	$\pi \to \pi^*$ (quinoline ring)
~280-290	~10,000-15,000	$\pi \to \pi^*$ (quinoline ring)	
~350-370	~5,000-10,000	$n \to \pi^*$ (nitro group) and $\pi \to \pi^*$ (extended conjugation)	

FT-IR Spectroscopy

The FT-IR spectrum of **2,4-Dihydroxy-3-nitroquinoline** will display characteristic absorption bands corresponding to the various functional groups present in the molecule. The presence of



hydroxyl, nitro, carbonyl (in the tautomeric keto form), and aromatic moieties will give rise to a complex and informative spectrum.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3500-3200	Broad	O-H stretching (intermolecular hydrogen bonding)
3100-3000	Medium	Aromatic C-H stretching
~1660	Strong	C=O stretching (from 4-hydroxy-2(1H)-quinolone tautomer)
1620-1580	Medium-Strong	C=C stretching (aromatic ring)
1550-1500	Strong	Asymmetric N-O stretching (NO ₂)
1350-1300	Strong	Symmetric N-O stretching (NO ₂)
~1250	Medium	C-N stretching
800-700	Strong	Aromatic C-H out-of-plane bending

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of **2,4-Dihydroxy-3-nitroquinoline** are complicated by the existence of tautomers, primarily the 4-hydroxy-2(1H)-quinolone form. The chemical shifts will be significantly influenced by the electron-withdrawing nature of the nitro group at the 3-position. The data presented below is predicted for the major tautomer in a solvent like DMSO-d₆.

¹H NMR (Predicted, DMSO-d₆, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
11.0 - 12.0	br s	1H	N-H (amide)
10.0 - 11.0	br s	1H	O-H (hydroxyl)
8.0 - 8.2	d	1H	Ar-H
7.8 - 8.0	t	1H	Ar-H
7.5 - 7.7	d	1H	Ar-H
7.3 - 7.5	t	1H	Ar-H

¹³C NMR (Predicted, DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~160	C=O
~150	С-ОН
~140	C-NO ₂
140 - 115	Aromatic C
~115	Aromatic C

Mass Spectrometry

The mass spectrum of **2,4-Dihydroxy-3-nitroquinoline** will provide information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.



m/z	Relative Intensity (%)	Assignment
206	High	[M]+ (Molecular ion)
189	Moderate	[M - OH]+
178	Moderate	[M - NO]+
160	High	[M - NO ₂] ⁺
132	Moderate	[M - NO ₂ - CO] ⁺

Experimental Protocols UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) of **2,4-Dihydroxy-3-nitroquinoline**.

Materials:

- 2,4-Dihydroxy-3-nitroquinoline
- Spectroscopic grade ethanol (or other suitable solvent)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of 2,4-Dihydroxy-3-nitroquinoline in the chosen solvent (e.g., 1 mg/mL).
- From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 10^{-4} to 10^{-5} M).
- Fill a quartz cuvette with the pure solvent to be used as a blank.



- Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).
- Replace the blank cuvette with a cuvette containing the sample solution.
- Record the absorption spectrum of the sample.
- Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in **2,4-Dihydroxy-3-nitroquinoline**.

Materials:

- 2,4-Dihydroxy-3-nitroquinoline
- · Potassium bromide (KBr), IR grade
- · Agate mortar and pestle
- Hydraulic press for pellet making
- FT-IR spectrometer

Procedure (KBr Pellet Method):

- Thoroughly dry the sample and KBr to remove any moisture.
- In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Place the pellet in the sample holder of the FT-IR spectrometer.



- Record the spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

Objective: To elucidate the chemical structure of **2,4-Dihydroxy-3-nitroquinoline** by analyzing the chemical environment of its protons and carbons.

Materials:

- 2,4-Dihydroxy-3-nitroquinoline
- Deuterated solvent (e.g., DMSO-d₆)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Dissolve a small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in the appropriate deuterated solvent (~0.5-0.7 mL) in a clean, dry NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum, setting appropriate parameters (e.g., number of scans, relaxation delay).
- Process the ¹H spectrum (Fourier transform, phase correction, baseline correction, and integration).
- Reference the spectrum to the residual solvent peak.
- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.



- Process and reference the ¹³C spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of **2,4-Dihydroxy-3-nitroquinoline**.

Materials:

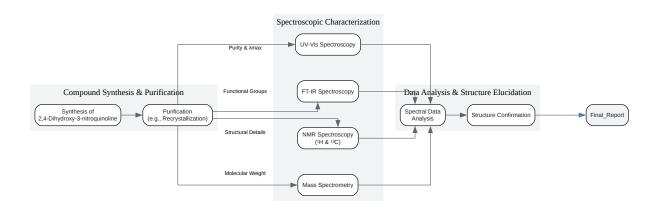
- 2,4-Dihydroxy-3-nitroquinoline
- Suitable solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization ESI)

Procedure (ESI-MS):

- Prepare a dilute solution of the sample in a suitable solvent.
- Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
- Set the mass spectrometer parameters (e.g., ionization mode positive or negative, mass range, ion source voltages).
- Acquire the mass spectrum.
- Identify the molecular ion peak ([M]+ or [M-H]-) to confirm the molecular weight.
- Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **2,4-Dihydroxy-3-nitroquinoline**. The presented data, based on established spectroscopic principles and analysis of analogous structures, offers a valuable reference for researchers. The detailed experimental protocols serve as a practical guide for the characterization of this and similar compounds. A comprehensive spectroscopic analysis is indispensable for confirming the identity and purity of **2,4-Dihydroxy-3-nitroquinoline**, which is a critical step for its potential development in the fields of drug discovery and materials science.



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References

- 1. Cas 15151-57-2,2,4-DIHYDROXY-3-NITROQUINOLINE | lookchem [lookchem.com]
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